REACTION_CXSMILES
|
Cl.NCC1C=C(C(C)(C)C)C=C(I)C=1[OH:15].Cl.N[CH2:18][C:19]1[CH:24]=[C:23]([C:25]([CH3:28])([CH3:27])[CH3:26])[CH:22]=[C:21]([S:29][CH3:30])[C:20]=1[OH:31]>>[CH3:30][S:29][C:21]1[CH:22]=[C:23]([C:25]([CH3:28])([CH3:27])[CH3:26])[CH:24]=[C:19]([CH:18]=[O:15])[C:20]=1[OH:31] |f:0.1,2.3|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NCC1=C(C(=CC(=C1)C(C)(C)C)I)O
|
Name
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2-aminomethyl-4-(1,1-dimethylethyl)-6-(methylthio)phenol hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Cl.NCC1=C(C(=CC(=C1)C(C)(C)C)SC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound is prepared essentially by the same procedure
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Name
|
|
Type
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product
|
Smiles
|
CSC1=C(C(C=O)=CC(=C1)C(C)(C)C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |